A-922500 is a potent and selective small-molecule inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1) [, , , , , ]. It is widely used in scientific research to investigate the role of DGAT1 in lipid metabolism and related diseases, such as obesity, insulin resistance, and viral infections [, , , , , ].
A 922500 is a selective inhibitor of diacylglycerol acyltransferase-1, commonly referred to as DGAT-1. This compound has garnered attention due to its potent inhibitory effects on triglyceride synthesis, making it a significant subject of research in lipid metabolism and potential therapeutic applications for metabolic disorders. The chemical formula of A 922500 is with a molecular weight of approximately 428.48 g/mol. Its effectiveness is highlighted by an IC50 value of 9 nM against human DGAT-1, indicating its high potency and specificity as it does not inhibit other acyltransferases like DGAT-2 and acyl-CoA:cholesterol acyltransferase (ACAT) .
A 922500 was developed as part of a series of small molecules aimed at understanding and manipulating lipid metabolism. It is classified as a small molecule drug candidate, specifically targeting the enzyme DGAT-1, which catalyzes the final step in triglyceride synthesis from diacylglycerol and fatty acyl-CoA . This compound is commercially available from various suppliers for research purposes, including Tocris and APExBIO .
The synthesis of A 922500 involves several steps typical for small organic compounds, although specific synthetic routes are proprietary and not publicly detailed. Generally, such compounds are synthesized through multi-step organic reactions that may include:
The exact synthetic pathway remains undisclosed in public literature, but it typically follows established organic synthesis protocols .
The molecular structure of A 922500 can be represented by its chemical formula . The compound contains:
The three-dimensional conformation can be modeled using computational chemistry software, allowing visualization of how A 922500 interacts with DGAT-1 at the molecular level .
A 922500 primarily functions by inhibiting the reaction catalyzed by DGAT-1:
Inhibition occurs through competitive binding at the active site of the enzyme, effectively preventing the esterification process necessary for triglyceride formation. Studies have shown that A 922500 can inhibit about 99% of recombinant DGAT-1 activity in vitro at concentrations as low as 1 µM .
The mechanism by which A 922500 inhibits DGAT-1 involves direct interaction with the enzyme's active site. Upon binding, it prevents the substrate (diacylglycerol) from accessing the catalytic residues necessary for triglyceride synthesis. This inhibition leads to reduced levels of triglycerides within cells, which has implications for conditions characterized by lipid accumulation .
Experimental data indicate that treatment with A 922500 results in significant reductions in triglyceride levels in various cellular models, including HepG2 cells (a human liver cancer cell line) and primary skeletal muscle cells .
A 922500 exhibits several notable physical properties:
Chemical properties include:
These properties are essential for determining appropriate dosages and routes of administration in experimental settings .
A 922500 has several applications in scientific research:
In animal models such as Zucker fatty rats and diet-induced dyslipidemic hamsters, A 922500 has shown promise in reducing serum triglycerides and improving lipid profiles, further supporting its potential therapeutic applications .
Diacylglycerol O-acyltransferase 1 (DGAT1) is an endoplasmic reticulum-resident enzyme that catalyzes the terminal step in triglyceride (TG) synthesis, esterifying diacylglycerol (DAG) with fatty acyl-CoA. This reaction is critical for dietary fat absorption, lipoprotein assembly, and lipid droplet (LD) formation. Genetic studies in mice revealed that DGAT1 knockout animals exhibit resistance to diet-induced obesity, hepatic steatosis, and insulin resistance, positioning DGAT1 as a high-value target for metabolic disorders [1] [8]. Unlike DGAT2—which is essential for basal triglyceride synthesis and survival—DGAT1 deficiency primarily affects intestinal lipid processing, reducing postprandial triglyceride excursions without systemic lipotoxicity [8] [9]. This tissue-specific functionality underscored DGAT1 inhibition as a strategy to modulate lipid flux while circumventing the severe adverse effects associated with DGAT2 inhibition [1] [5].
Table 1: Functional Dichotomy of DGAT Isoforms
Parameter | DGAT1 | DGAT2 |
---|---|---|
Primary Localization | Small intestine, adrenal gland | Liver, adipose tissue, mammary gland |
Metabolic Role | Dietary fat absorption, LD formation | De novo TG synthesis, VLDL secretion |
Knockout Phenotype | Viable; obesity resistance | Neonatal lethality, lipopenia |
Therapeutic Rationale | Modulate postprandial lipemia | High risk of toxicity |
Early DGAT1 inhibitor development (2000–2010) focused on compounds with a heteroaryl-linker-acid scaffold, exemplified by Japan Tobacco/Bayer’s phenylcyclohexylacetic acid derivatives (e.g., compound 1) and Abbott’s keto-acid-based A-922500 [1]. These pioneers faced challenges: LCQ908 (compound 3), which advanced to Phase III trials for familial chylomicronemia syndrome, exhibited high systemic exposure and limited solubility [1]. The Abbott team addressed these limitations by structurally modifying lead compound 8 (A-922500), replacing its benzothiazole group with a polar amino acid moiety to reduce logP and prevent isomerization [1] [7]. This innovation yielded derivatives with improved pharmacokinetic profiles, setting the stage for intestine-targeted DGAT1 inhibition to minimize off-target effects while maintaining efficacy [8]. Subsequent efforts prioritized compounds like 22 (picolinoylpyrrolidine-2-carboxylic acid), which combined low systemic exposure with potent DGAT1 blockade [1].
A-922500 emerged as a benchmark DGAT1 inhibitor due to its in vitro potency, selectivity, and in vivo efficacy. Biochemically, it inhibits human and mouse DGAT1 with IC₅₀ values of 9 nM and 22 nM, respectively, showing >5,800-fold selectivity over DGAT2 (IC₅₀ = 53 μM) and acyl-CoA cholesterol acyltransferases ACAT-1/2 (IC₅₀ = 296 μM) [3] [4] [10]. Its crystalline structure, (1R,2R)-2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylic acid (molecular weight: 428.48 g/mol), enables precise binding to DGAT1’s acyl-CoA pocket, competitively blocking substrate access [7] [8].
Table 2: Pharmacological Profile of A-922500
Parameter | In Vitro Data | In Vivo Model & Effect | Source |
---|---|---|---|
DGAT1 IC₅₀ | 9 nM (human); 22 nM (mouse) | N/A | [4] [10] |
Selectivity (DGAT2) | IC₅₀ = 53 μM | N/A | [4] |
Cellular TG Reduction | IC₅₀ = 17 nM (HEK293-DGAT1) | Dose-dependent ↓ serum TG (53%) in hamsters | [7] [10] |
Lipid Uptake | 99% inhibition in HepG2 lysates | ↓ Postprandial TG rise (lipid challenge test) | [7] [8] |
Solubility | ≥50 mg/mL in DMSO; insoluble in H₂O/EtOH | Intestine-targeted distribution (Cₘₐₓ) | [4] [8] |
In preclinical models, A-922500 demonstrated robust efficacy:
These attributes solidified A-922500’s role as a tool compound for investigating DGAT1 biology and a reference for next-generation inhibitors. Its utility extends beyond metabolic diseases to oncology and immunology, where DGAT1-dependent LD formation influences tumor progression and T-cell function [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7